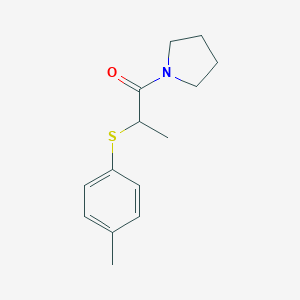![molecular formula C22H21NOS B425715 2-(benzylsulfanyl)-N-[1,1'-biphenyl]-2-ylpropanamide](/img/structure/B425715.png)
2-(benzylsulfanyl)-N-[1,1'-biphenyl]-2-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylsulfanyl)-N-[1,1'-biphenyl]-2-ylpropanamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzylthio group attached to a biphenyl moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-[1,1'-biphenyl]-2-ylpropanamide typically involves the reaction of 2-biphenylcarboxylic acid with benzyl mercaptan in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization or recrystallization techniques to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(benzylsulfanyl)-N-[1,1'-biphenyl]-2-ylpropanamide undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
Applications De Recherche Scientifique
2-(benzylsulfanyl)-N-[1,1'-biphenyl]-2-ylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-(benzylsulfanyl)-N-[1,1'-biphenyl]-2-ylpropanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The benzylthio group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(benzylthio)-4,6-dichloro-1-[(2-hydroxyethoxy)methyl]benzimidazole: Known for its antiviral activity.
1-(tert-butyl)-3-(2-((2-methoxy-5-nitrobenzyl)thio)-1-propyl-1H-benzo[d]imidazol-5-yl)urea: Used as a luteinizing hormone-releasing hormone antagonist.
Uniqueness
2-(benzylsulfanyl)-N-[1,1'-biphenyl]-2-ylpropanamide is unique due to its specific combination of a benzylthio group and a biphenyl moiety, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C22H21NOS |
|---|---|
Poids moléculaire |
347.5g/mol |
Nom IUPAC |
2-benzylsulfanyl-N-(2-phenylphenyl)propanamide |
InChI |
InChI=1S/C22H21NOS/c1-17(25-16-18-10-4-2-5-11-18)22(24)23-21-15-9-8-14-20(21)19-12-6-3-7-13-19/h2-15,17H,16H2,1H3,(H,23,24) |
Clé InChI |
ACAYCMLVJGOTJK-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC=C1C2=CC=CC=C2)SCC3=CC=CC=C3 |
SMILES canonique |
CC(C(=O)NC1=CC=CC=C1C2=CC=CC=C2)SCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-bromo(phenylsulfonyl)anilino]-N-butylacetamide](/img/structure/B425632.png)
![{3,5-Dibromo-2-[(4-bromobenzyl)oxy]phenyl}methanol](/img/structure/B425633.png)
![N-(2-chlorobenzyl)-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B425635.png)

![2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}-N,N-diethylacetamide](/img/structure/B425638.png)
![N-[4-(acetylamino)phenyl]-2-[2-methoxy-5-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B425639.png)
![N-[4-(acetylamino)phenyl]-2-[2-fluoro(phenylsulfonyl)anilino]acetamide](/img/structure/B425644.png)
![N-(tert-butyl)-2-[(mesitylsulfonyl)amino]acetamide](/img/structure/B425645.png)
![N-[3-ethoxy-4-(naphthalen-1-ylmethoxy)benzyl]-2-methylaniline](/img/structure/B425650.png)
![2-[4-Iodo(phenylsulfonyl)anilino]acetamide](/img/structure/B425651.png)

![2-[({3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B425653.png)
![2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(2-ethoxyphenyl)acetamide](/img/structure/B425654.png)
amino]-N-propylacetamide](/img/structure/B425655.png)
